N-benzylidene-4-methylbenzenesulfonamide is an organic compound with the molecular formula . It features a benzylidene group linked to a 4-methylbenzenesulfonamide moiety. This compound is recognized for its crystalline solid form and has a melting point ranging from 108°C to 115°C. The compound's structure and properties make it a subject of interest in various fields, including organic chemistry and medicinal research.
N-benzylidene-4-methylbenzenesulfonamide can be sourced from chemical suppliers and is classified under sulfonamides, which are compounds containing a sulfonamide functional group. It is often utilized in synthetic organic chemistry as a reagent or intermediate in the preparation of more complex molecules.
The synthesis of N-benzylidene-4-methylbenzenesulfonamide primarily involves a condensation reaction between 4-methylbenzenesulfonamide and benzaldehyde. This reaction typically requires a dehydrating agent to facilitate the removal of water produced during the reaction process.
The molecular structure of N-benzylidene-4-methylbenzenesulfonamide can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the compound's structure, providing insights into its hydrogen and carbon environments.
N-benzylidene-4-methylbenzenesulfonamide participates in several chemical reactions, including:
The mechanism of action for N-benzylidene-4-methylbenzenesulfonamide involves its interaction with specific biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This mechanism is particularly significant in exploring its potential antimicrobial and anticancer properties.
N-benzylidene-4-methylbenzenesulfonamide has several notable applications:
Sulfonamide derivatives represent one of medicinal chemistry’s most impactful scaffold families, originating with the antibacterial revolution of the 1930s. The structural flexibility of the sulfonamide group (–SO₂NH–) enables diverse biological interactions, facilitating its evolution beyond antimicrobial applications into modern anticancer, antiviral, and enzyme-targeting agents. Landmark compounds like E7070 (Indisulam), a benzosulfonamide-based CDK2 inhibitor, and SLC-0111, a carbonic anhydrase IX inhibitor in clinical trials for solid tumors, exemplify this transition [7]. The 4-methylbenzenesulfonamide (tosyl) moiety, in particular, enhances metabolic stability and binding affinity in drug design, serving as a privileged pharmacophore in kinase inhibitors and tubulin-targeting agents. This historical context underscores the significance of N-benzylidene-4-methylbenzenesulfonamide as a contemporary derivative bridging traditional sulfonamide chemistry with advanced therapeutic and material science applications [3] [7].
N-Benzylidene-4-methylbenzenesulfonamide (C₁₄H₁₃NO₂S; CID 2755668) features a conjugated Schiff base structure formed by condensing 4-methylbenzenesulfonamide with benzaldehyde. Its crystalline form exhibits a centrosymmetric monoclinic lattice (space group P2₁/n), confirmed via single-crystal XRD [3]. This symmetry precludes second-order nonlinear optical (NLO) effects but enables pronounced third-order harmonic generation, positioning it for photonics applications [3]. The molecule’s planar geometry and extended π-system facilitate intermolecular interactions, such as C–H⋯O hydrogen bonding and π–π stacking, which govern its supramolecular assembly and material properties [6] [10]. Functionally, the electron-withdrawing sulfonyl group and imine linkage (–N=CH–) create an electron-deficient core suitable for nucleophilic attack, underpinning its reactivity in synthetic transformations and biomolecular interactions [5] [8].
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₄H₁₃NO₂S | [1] [8] |
SMILES | CC₁=CC=C(C=C₁)S(=O)(=O)/N=C/C₂=CC=CC=C₂ | [5] [8] |
Melting Point | 108–115°C | [5] [9] |
Crystal System | Monoclinic (P2₁/n) | [3] |
Third-Order Susceptibility | 1.84 × 10⁻¹³ esu (measured via Z-scan) | [3] |
Despite its versatile chemistry, several knowledge gaps limit the exploitation of N-benzylidene-4-methylbenzenesulfonamide: (1) Insufficient in vivo validation of antimicrobial/anticancer activities observed in vitro; (2) Underexplored structure-activity relationships (SAR) regarding substituent effects on the benzylidene or tosyl rings; (3) Limited mechanistic insights into its CDK2 inhibition; and (4) Unoptimized solid-state properties for NLO device integration [2] [3] [7]. This review addresses these gaps by synthesizing recent advances in synthesis, computational studies, biological profiling, and materials science, providing a roadmap for future research.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7